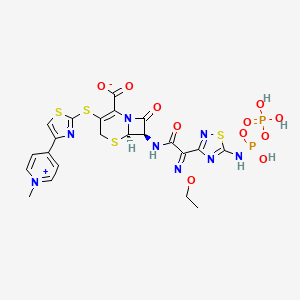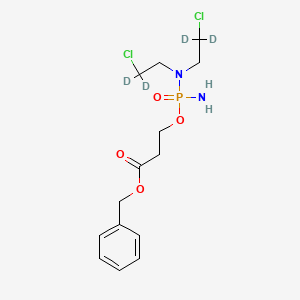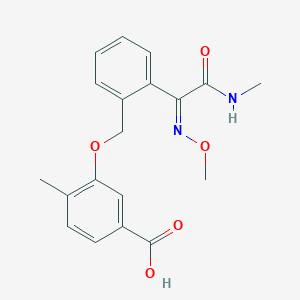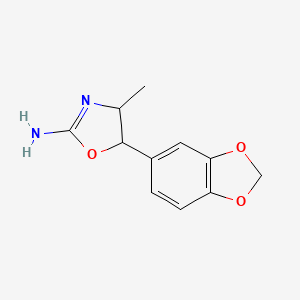
(R,R)-1,2-Di(2-pyridyl)-1,2-ethanediamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,R)-1,2-Di(2-pyridyl)-1,2-ethanediamine dihydrochloride is a chiral diamine compound that features two pyridyl groups attached to an ethane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-1,2-Di(2-pyridyl)-1,2-ethanediamine dihydrochloride typically involves the reaction of 2-pyridinecarboxaldehyde with a chiral diamine under controlled conditions. One common method involves the condensation of 2-pyridinecarboxaldehyde with (R,R)-1,2-diaminocyclohexane in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(R,R)-1,2-Di(2-pyridyl)-1,2-ethanediamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyridyl derivatives.
Substitution: The pyridyl groups can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridyl N-oxides, while reduction can produce various reduced pyridyl derivatives. Substitution reactions can lead to the formation of new pyridyl-substituted compounds .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (R,R)-1,2-Di(2-pyridyl)-1,2-ethanediamine dihydrochloride is widely used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are useful in catalysis and materials science.
Biology
The compound has potential applications in biological research, particularly in the study of metal ion interactions with biological molecules. Its ability to form stable complexes with metal ions makes it a valuable tool for investigating metalloproteins and metalloenzymes.
Medicine
In medicine, the compound’s metal-binding properties are explored for therapeutic applications, such as in the design of metal-based drugs and diagnostic agents.
Industry
In industry, this compound is used in the development of catalysts for various chemical processes, including asymmetric synthesis and polymerization reactions .
Mecanismo De Acción
The mechanism by which (R,R)-1,2-Di(2-pyridyl)-1,2-ethanediamine dihydrochloride exerts its effects is primarily through its ability to coordinate with metal ions. The pyridyl groups and the diamine backbone provide multiple coordination sites, allowing the compound to form stable chelates with metal ions. These metal complexes can then participate in various catalytic and biological processes, influencing reaction pathways and molecular interactions .
Comparación Con Compuestos Similares
Similar Compounds
(S,S)-1,2-Di(2-pyridyl)-1,2-ethanediamine dihydrochloride: The enantiomer of the compound, which has similar properties but different chiral configuration.
1,2-Di(2-pyridyl)ethane: A related compound lacking the diamine functionality.
2,2’-Bipyridine: A commonly used bidentate ligand with two pyridyl groups.
Uniqueness
(R,R)-1,2-Di(2-pyridyl)-1,2-ethanediamine dihydrochloride is unique due to its chiral nature and the presence of both pyridyl and diamine groups. This combination allows for versatile coordination chemistry and the formation of chiral metal complexes, which are valuable in asymmetric catalysis and other applications .
Propiedades
Fórmula molecular |
C12H16Cl2N4 |
|---|---|
Peso molecular |
287.19 g/mol |
Nombre IUPAC |
1,2-dipyridin-2-ylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C12H14N4.2ClH/c13-11(9-5-1-3-7-15-9)12(14)10-6-2-4-8-16-10;;/h1-8,11-12H,13-14H2;2*1H |
Clave InChI |
PLICWJFSNALNJH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C(C(C2=CC=CC=N2)N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13444943.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pent-4-enoate](/img/structure/B13444953.png)
![3-[7,12,17-Tris(2-carboxyethyl)-8,18-bis(carboxymethyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13444963.png)
amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13444966.png)
![sodium;[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate](/img/structure/B13444972.png)

![4-[[(1R)-2-[[(2R)-3-(1H-indol-3-yl)-2-methyl-2-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B13444979.png)
![pentan-3-yl (2R)-3-(3,4-dimethoxyphenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-oxopropanoate](/img/structure/B13444981.png)




![2-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-1-(piperazin-1-yl)ethanone](/img/structure/B13445006.png)
